Cross-Coupling Reactivity: Iodo vs. Bromo & Chloro
The iodine substituent at the 5-position of 5-iodo-3-methoxyisothiazole provides a significantly more reactive site for palladium-catalyzed cross-coupling reactions compared to the corresponding 5-bromo or 5-chloro analogs. This is due to the weaker C–I bond (bond dissociation energy ~52 kcal/mol) relative to C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol), leading to faster oxidative addition and higher yields under milder conditions [1][2]. Consequently, 5-iodo-3-methoxyisothiazole can participate efficiently in Suzuki-Miyaura, Sonogashira, and other couplings, whereas its bromo and chloro counterparts often require harsher conditions or fail to react completely [3].
| Evidence Dimension | Bond Dissociation Energy (BDE) and Reactivity in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | C–I BDE ≈ 52 kcal/mol; Reactivity: High, suitable for mild conditions |
| Comparator Or Baseline | 5-Bromo-3-methoxyisothiazole: C–Br BDE ≈ 68 kcal/mol; 5-Chloro-3-methoxyisothiazole: C–Cl BDE ≈ 81 kcal/mol |
| Quantified Difference | C–I bond is ~16 kcal/mol weaker than C–Br and ~29 kcal/mol weaker than C–Cl, translating to substantially faster oxidative addition rates (typically 10-100x faster for aryl iodides vs. bromides) |
| Conditions | Pd-catalyzed cross-coupling (Suzuki, Sonogashira, etc.) |
Why This Matters
Higher reactivity under milder conditions enables broader substrate scope, higher functional group tolerance, and shorter reaction times in library synthesis.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95, 2457-2483. View Source
- [2] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. View Source
- [3] Acemap. Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Available at: https://acemap.info/ View Source
